molecular formula C7H4BrClO3S B13489488 4-Bromo-2-formylbenzene-1-sulfonyl chloride

4-Bromo-2-formylbenzene-1-sulfonyl chloride

Cat. No.: B13489488
M. Wt: 283.53 g/mol
InChI Key: LIFHBEUNFDHOJJ-UHFFFAOYSA-N
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Description

4-Bromo-2-formylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-2-formylbenzene. This can be achieved by reacting 4-bromo-2-formylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic substitution: Products include sulfonated derivatives.

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and reduction: Products include carboxylic acids and alcohols.

Scientific Research Applications

4-Bromo-2-formylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The formyl group can also participate in reactions, such as nucleophilic addition, further expanding the compound’s utility .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Methylbenzylsulfonyl chloride
  • 4-(Bromomethyl)benzenesulfonyl chloride
  • 2-Bromobenzenesulfonyl chloride
  • Benzenesulfonyl chloride
  • 4-Iodobenzenesulfonyl chloride
  • p-Toluenesulfonyl chloride

Uniqueness

4-Bromo-2-formylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, in addition to the sulfonyl chloride group. This combination of functional groups provides distinct reactivity patterns and allows for diverse synthetic applications compared to other sulfonyl chlorides .

Properties

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.53 g/mol

IUPAC Name

4-bromo-2-formylbenzenesulfonyl chloride

InChI

InChI=1S/C7H4BrClO3S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-4H

InChI Key

LIFHBEUNFDHOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)S(=O)(=O)Cl

Origin of Product

United States

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